molecular formula C19H20N4O2S B2721242 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide CAS No. 1171503-65-3

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2721242
CAS No.: 1171503-65-3
M. Wt: 368.46
InChI Key: PKLJZUIKAMTSHW-UHFFFAOYSA-N
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Description

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is a novel chemical entity designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates three pharmacologically significant moieties: a furan ring, a thiazole core, and a N-phenylpiperazine-1-carboxamide group, suggesting a high potential for diverse biological activity. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents including antibiotics, anticancer drugs, and central nervous system medications . Furan-containing compounds have also demonstrated notable biological properties, including antimicrobial and antioxidant activities in recent studies . Furthermore, the piperazine carboxamide subunit is a common feature in mechanism-based enzyme inhibitors and various bioactive molecules, with some analogs acting as potent and selective inhibitors of targets like fatty acid amide hydrolase (FAAH) or neuronal nitric oxide synthase (nNOS) . This unique combination of structural features makes 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide a promising candidate for researchers investigating new small-molecule modulators for enzymes and receptors in areas such as neuroscience, oncology, and infectious disease. Its mechanism of action would be specific to the biological target under investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(20-15-5-2-1-3-6-15)23-10-8-22(9-11-23)13-18-21-16(14-26-18)17-7-4-12-25-17/h1-7,12,14H,8-11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLJZUIKAMTSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-(furan-2-yl)thiazole core. This one-pot reaction involves:

  • Furan-2-carboxaldehyde (1.2 equiv),
  • Thioacetamide (1.0 equiv),
  • α-Bromoacetophenone (1.0 equiv) in ethanol under reflux (12 h).

Mechanism :

  • Condensation of furan-2-carboxaldehyde with thioacetamide forms a thioamide intermediate.
  • Nucleophilic attack by the thioamide sulfur on α-bromoacetophenone yields the thiazoline intermediate.
  • Aromatization via oxidative dehydrogenation produces 4-(furan-2-yl)thiazole.

Optimization :

  • Microwave irradiation (150°C, 10 min) enhances yield (78% vs. 65% conventional).
  • Substituent effects: Electron-withdrawing groups on the aldehyde reduce cyclization efficiency.

Functionalization of the Thiazole C2 Position

Introducing the methylene bridge requires converting the thiazole C2 position into a reactive electrophile:

Step 1: Bromination

  • Treat 4-(furan-2-yl)thiazole with N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light (24 h) to yield 2-bromo-4-(furan-2-yl)thiazole (82% yield).

Step 2: Grignard Reaction

  • React 2-bromothiazole with methylmagnesium bromide (2.0 equiv) in THF (−78°C to rt) to form 2-(hydroxymethyl)-4-(furan-2-yl)thiazole.
  • Subsequent treatment with PBr₃ in dichloromethane converts the alcohol to 2-(bromomethyl)-4-(furan-2-yl)thiazole (69% overall yield).

Preparation of N-Phenylpiperazine-1-Carboxamide

Carboxamide Formation via Isocyanate Coupling

Piperazine reacts with phenyl isocyanate under anhydrous conditions:

  • Piperazine (1.0 equiv) and phenyl isocyanate (2.0 equiv) in dry toluene (reflux, 6 h).
  • Yield: 89% after recrystallization from ethyl acetate.

Characterization Data :

  • ¹H NMR (300 MHz, CDCl₃): δ 3.45–3.60 (m, 8H, piperazine), 6.90–7.40 (m, 5H, Ph).
  • ESI-MS : m/z 220.1 [M+H]⁺.

Alternative Urea Formation

For substrates sensitive to isocyanates, a two-step protocol is employed:

  • Piperazine + triphosgenePiperazine-1-carbonyl chloride .
  • Reaction with aniline in presence of Et₃N (yield: 76%).

Coupling of Thiazole-Methyl Electrophile with Piperazine-Carboxamide

Alkylation under Basic Conditions

  • N-Phenylpiperazine-1-carboxamide (1.0 equiv),
  • 2-(Bromomethyl)-4-(furan-2-yl)thiazole (1.2 equiv),
  • K₂CO₃ (2.0 equiv) in DMF (80°C, 8 h).

Yield : 67% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Side Reactions :

  • Over-alkylation at the second piperazine nitrogen minimized by using a slight excess of thiazole-bromide.

Microwave-Assisted Coupling

Microwave irradiation significantly reduces reaction time:

  • 150°C, 20 min, sealed vessel (yield: 73%).

Characterization and Analytical Data

Spectroscopic Profiling

¹H NMR (300 MHz, DMSO-d₆):

  • δ 3.20–3.80 (m, 8H, piperazine),
  • 4.45 (s, 2H, CH₂),
  • 6.50–7.80 (m, 8H, furan + Ph + thiazole-H).

¹³C NMR :

  • 52.8 (piperazine-CH₂),
  • 115.6 (furan-C),
  • 152.3 (thiazole-C2),
  • 167.2 (carboxamide-C=O).

HRMS : m/z 427.1521 [M+H]⁺ (calc. 427.1518).

Purity and Yield Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiazole synthesis Hantzsch, microwave 78 98.5
Bromomethylation NBS, UV 82 97.8
Piperazine coupling K₂CO₃, DMF, 80°C 67 96.2
Microwave alkylation 150°C, 20 min 73 98.1

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and alkylation:

  • In situ generation of 2-(bromomethyl)-4-(furan-2-yl)thiazole.
  • Direct addition of piperazine-carboxamide and base.
    Yield : 58% (lower due to intermediate instability).

Enzymatic Carboxamide Formation

Lipase-catalyzed coupling of piperazine with phenyl carbonate in ionic liquids:

  • Yield : 54%, but superior stereocontrol.

Challenges and Mitigation Strategies

  • Regioselectivity in Piperazine Alkylation :
    • Use of bulky bases (e.g., DBU) favors mono-alkylation.
  • Thiazole Ring Stability :
    • Avoid strong acids to prevent furan ring opening.
  • Purification Difficulties :
    • Reverse-phase HPLC (C18 column, MeCN/H₂O) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Carboxamide Cores

a. Quinazolinone Derivatives () Compounds A1–A6 (e.g., N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) replace the thiazole-furan moiety with a quinazolinone ring. Key differences include:

  • Quinazolinone (a fused bicyclic system) vs. thiazole-furan (monocyclic heterocycles).
  • Substituent Effects : Fluorine or chlorine on the phenyl ring (e.g., A3 , A6 ) increases melting points (196–200°C) compared to unsubstituted analogs, suggesting improved crystallinity .

b. Urea-Linked Thiazole Derivatives ()
Compounds 11a–11o (e.g., 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ) feature a urea linker instead of carboxamide. Key distinctions:

  • Urea (higher polarity, dual hydrogen-bonding capacity) vs. carboxamide (single hydrogen-bond donor). Urea derivatives in show moderate antibacterial activity, suggesting the linker influences bioactivity .
  • Molecular weights range from 466.2 to 602.2 Da, indicating broader pharmacodynamic profiles compared to the target compound (~403 Da) .

c. Furan-Carbonyl Piperazine Derivatives ()
4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide replaces the thiazole-methyl group with a furan-carbonyl moiety. Differences include:

  • ~3.0 for the target compound, estimated).
  • The absence of a thiazole ring may reduce aromatic stacking interactions critical for enzyme inhibition .

Substituent Effects on Physicochemical Properties

Compound Class Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Quinazolinone (A3, A6) 4-F, 4-Cl 196.5–197.8 57.3 NH stretch: 3150–3319 cm⁻¹ (IR)
Urea-thiazole (11d, 11k) CF₃, Cl-CF₃ N/A 85–88 ESI-MS: m/z 534.1–568.2 [M+H]⁺
Target Compound (hypothetical) Furan-thiazole N/A N/A Predicted C=S stretch: ~1250 cm⁻¹
  • Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents in quinazolinone derivatives () elevate melting points by ~10–15°C compared to unsubstituted analogs, likely due to enhanced dipole interactions .

Biological Activity

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole and furan moieties contribute to its pharmacological profile, enhancing its binding affinity and selectivity towards specific targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation in various assays.

Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
HepG217.82

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. Its efficacy was tested using standard disc diffusion methods, revealing promising results against Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study conducted by Bouabdallah et al. investigated the effects of the compound on the MCF7 breast cancer cell line. The results indicated significant growth inhibition compared to control groups, with a notable apoptotic effect confirmed through flow cytometry analysis.
  • Mechanism Exploration :
    Research by Wei et al. explored the mechanism behind the anticancer effects, suggesting that the compound inhibits key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway.
  • Synergistic Effects :
    Further studies have examined the potential for synergistic effects when combined with established chemotherapeutics, showing enhanced efficacy in reducing tumor growth in vivo models.

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